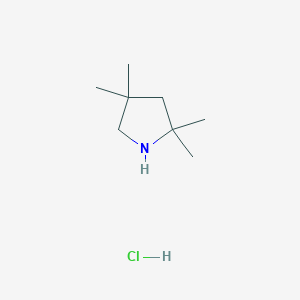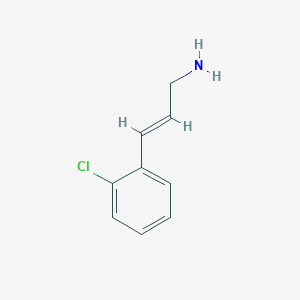![molecular formula C13H19N3O2 B12108962 2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-メトキシピリジン-3-イル)アミノ]-1-(ピロリジン-1-イル)プロパン-1-オンは、ピロリジン環とメトキシピリジン部分を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
2-[(6-メトキシピリジン-3-イル)アミノ]-1-(ピロリジン-1-イル)プロパン-1-オンの合成は、通常、以下のステップを含みます。
ピロリジン環の形成: ピロリジン環は、適切な前駆体を含む環化反応によって合成できます。
メトキシピリジン部分の導入: メトキシピリジン基は、求核置換反応によって導入されます。
カップリング反応: 最後のステップでは、カップリング剤と触媒の使用など、特定の反応条件下で、ピロリジン環とメトキシピリジン部分をカップリングします。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を含みます。連続フロー合成や自動合成プラットフォームなどの技術は、効率性とスケーラビリティを向上させるために使用できます。
化学反応の分析
反応の種類
2-[(6-メトキシピリジン-3-イル)アミノ]-1-(ピロリジン-1-イル)プロパン-1-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応により、化合物の還元型が生成されます。
置換: 求核置換反応と求電子置換反応は、化合物上の官能基を修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、制御された条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される可能性がありますが、置換反応により新しい官能基が導入される可能性があります。
科学研究への応用
2-[(6-メトキシピリジン-3-イル)アミノ]-1-(ピロリジン-1-イル)プロパン-1-オンは、いくつかの科学研究への応用があります。
化学: 有機合成および新しい化学物質の開発におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物学的活性と生体分子との相互作用について調査されています。
医学: 創薬におけるリード化合物としての潜在的な治療特性について調査されています。
工業: 高度な材料と特殊化学品の合成に使用されます。
科学的研究の応用
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
2-[(6-メトキシピリジン-3-イル)アミノ]-1-(ピロリジン-1-イル)プロパン-1-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子メカニズムと関与する経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- 3-[(2-メトキシピリジン-3-イル)アミノ]-3-メチルブタン-1-オール
- 2-[(6-メトキシピリジン-3-イル)アミノ]メチレンマロン酸ジエチル
- (6-メトキシピリジン-3-イル)ボロン酸
独自性
2-[(6-メトキシピリジン-3-イル)アミノ]-1-(ピロリジン-1-イル)プロパン-1-オンは、ピロリジン環とメトキシピリジン部分の特定の組み合わせにより独特です。この構造配置は、さまざまな研究用途に適した貴重な化合物となる、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 3-[(2-Methoxypyridin-3-yl)amino]-3-methylbutan-1-ol
- Diethyl 2-[(6-methoxypyridin-3-yl)amino]methylene malonate
- (6-Methoxypyridin-3-yl)boronic acid
Uniqueness
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of a pyrrolidine ring and a methoxypyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
2-[(6-methoxypyridin-3-yl)amino]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H19N3O2/c1-10(13(17)16-7-3-4-8-16)15-11-5-6-12(18-2)14-9-11/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
InChIキー |
MXGSKLYASWNJTH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCC1)NC2=CN=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)


![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
